molecular formula C9H6Cl2O2 B2735188 2,3-Dichlorocinnamic acid CAS No. 20595-44-2

2,3-Dichlorocinnamic acid

Cat. No.: B2735188
CAS No.: 20595-44-2
M. Wt: 217.05
InChI Key: RCEWIEGWGDHVNK-UHFFFAOYSA-N
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Description

2,3-Dichlorocinnamic acid is an organic compound with the molecular formula C9H6Cl2O2. It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorocinnamic acid can be synthesized through several methods. One common method involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the Perkin reaction, where 2,3-dichlorobenzaldehyde reacts with acetic anhydride in the presence of sodium acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorocinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dichlorocinnamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichlorocinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Comparison

2,3-Dichlorocinnamic acid is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to other dichlorocinnamic acids, it may exhibit different chemical behaviors and biological effects due to the electronic and steric effects of the chlorine substituents .

Properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWIEGWGDHVNK-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20595-44-2
Record name trans-2,3-Dichlorocinnamic acid
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